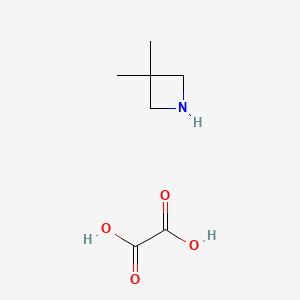

3,3-dimethylazetidine; oxalic acid

Description

3,3-Dimethylazetidine is a four-membered heterocyclic amine with two methyl groups attached to the azetidine ring at the 3-position.

Oxalic Acid (H₂C₂O₄) is the simplest dicarboxylic acid, characterized by two carboxylic acid groups. It is a strong organic acid (pKa₁ = 1.25, pKa₂ = 4.14) with applications in metal chelation, bioremediation, and enzyme inhibition. Oxalic acid is a competitive inhibitor of lactate dehydrogenase (LDH), disrupting glycolytic pathways in organisms like Plasmodium knowlesi by binding to the enzyme’s active site .

Properties

IUPAC Name |

3,3-dimethylazetidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVLOKHACRFHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097924-40-6 | |

| Record name | Azetidine, 3,3-dimethyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097924-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

It is known that a number of bioactive molecules possess a 3,3-dimethylazetidine moiety, suggesting that this compound may interact with various biological targets.

Biochemical Analysis

Biochemical Properties

3,3-Dimethylazetidine oxalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . These interactions suggest that 3,3-Dimethylazetidine oxalate may influence metabolic pathways related to oxalate biosynthesis.

Cellular Effects

The effects of 3,3-Dimethylazetidine oxalate on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, oxalates, including 3,3-Dimethylazetidine oxalate, can disrupt mitochondrial function, leading to oxidative stress and inflammation . These disruptions can affect cellular energy production and overall cell viability.

Molecular Mechanism

At the molecular level, 3,3-Dimethylazetidine oxalate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as glyoxylate oxidase . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethylazetidine oxalate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxalates can form crystals over time, leading to cellular damage and inflammation . These long-term effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3,3-Dimethylazetidine oxalate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxicity and adverse effects. For example, high doses of oxalates can cause kidney damage and other systemic issues . Understanding the dosage thresholds is crucial for determining safe and effective use in therapeutic applications.

Metabolic Pathways

3,3-Dimethylazetidine oxalate is involved in metabolic pathways related to oxalate biosynthesis. It interacts with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions can influence metabolic flux and the levels of metabolites involved in oxalate metabolism.

Transport and Distribution

The transport and distribution of 3,3-Dimethylazetidine oxalate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

3,3-Dimethylazetidine oxalate’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

The compound 3,3-dimethylazetidine; oxalic acid is a synthetic organic compound that combines a nitrogen-containing heterocycle, 3,3-dimethylazetidine, with oxalic acid. This combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications and toxicity profiles.

3,3-Dimethylazetidine is characterized by its four-membered ring structure containing nitrogen, while oxalic acid is a dicarboxylic acid known for its corrosive properties and involvement in metabolic processes. The interaction between these two components can lead to various biological activities.

Pharmacological Potential

Research indicates that the azetidine ring can act as a pharmacophore, potentially leading to the development of new drugs targeting neurological disorders and infectious diseases. The unique structural properties of azetidines enhance their binding affinity to biological targets such as enzymes and receptors.

Antioxidant Activity

Studies have shown that compounds containing oxalic acid derivatives exhibit significant antioxidant properties. For instance, newly synthesized oxalic acid diamides demonstrated varying degrees of effectiveness in reducing oxidative stress markers in animal models . The ability of these compounds to mitigate oxidative damage suggests potential therapeutic applications in conditions associated with oxidative stress.

Toxicological Concerns

Despite its potential benefits, oxalic acid is also associated with toxicity. A case study reported acute renal failure following oxalic acid poisoning, highlighting its corrosive nature and the risk it poses upon ingestion. The patient developed metabolic acidosis and required hemodialysis for recovery . This underscores the importance of understanding the toxicological profile of compounds containing oxalic acid.

Case Study: Oxalic Acid Poisoning

A notable case involved a 32-year-old female who ingested a high concentration of oxalic acid. She presented with severe symptoms including abdominal pain and vomiting, leading to acute renal failure. Following treatment with hemodialysis, her renal function gradually returned to normal within two weeks . This case illustrates the critical need for awareness regarding the dangers associated with oxalic acid.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction: The azetidine structure can interact with various enzymes, potentially inhibiting or activating them depending on the target.

- Oxidative Stress Modulation: The antioxidant properties linked to oxalic acid derivatives suggest a role in cellular protection against free radicals.

- Corrosive Effects: As evidenced by poisoning cases, oxalic acid can cause direct damage to tissues upon exposure.

Data Table: Summary of Biological Activities

Scientific Research Applications

Biochemical Mechanisms

3,3-Dimethylazetidine; oxalic acid has been studied for its interactions with various enzymes and proteins. Notably, it interacts with:

- Glyoxylate Oxidase : Involved in the conversion of glyoxylate to oxalate.

- Lactate Dehydrogenase : Plays a role in cellular metabolism.

These interactions suggest that the compound may influence metabolic pathways related to oxalate biosynthesis and cellular signaling, potentially impacting oxidative stress and inflammation within cells .

Biochemical Research

Research indicates that this compound can disrupt mitochondrial function and induce oxidative stress. This has implications for studies on:

- Cellular Metabolism : Understanding how the compound affects energy production in cells.

- Gene Expression : Investigating changes in gene expression profiles due to oxidative stress induced by the compound.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its bioactive properties are relevant in:

- Drug Design : The presence of the 3,3-dimethylazetidine moiety is common in various bioactive molecules, which could lead to novel therapeutic agents targeting metabolic disorders or oxidative stress-related diseases.

Environmental Science

Oxalic acid is known for its role in biogeochemical cycles and can be utilized in:

- Soil Remediation : It enhances the mobilization of heavy metals from contaminated soils, which can be beneficial for environmental cleanup efforts .

- Carbon Capture Technologies : Recent studies have explored the direct synthesis of oxalic acid from CO2, indicating potential applications in carbon capture and utilization strategies .

Case Study 1: Oxalic Acid in Environmental Remediation

A study demonstrated that oxalic acid effectively mobilizes arsenic from contaminated sediments. The efficiency of arsenic mobilization varied based on sediment characteristics and redox conditions, showcasing the compound's utility in environmental remediation efforts .

Case Study 2: Impact on Cellular Functions

In laboratory settings, experiments revealed that varying doses of this compound influenced cellular responses differently. Low doses had minimal effects, while higher doses led to significant toxicity and cellular damage, particularly affecting kidney function. This highlights the importance of dosage in therapeutic applications and toxicological assessments .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Interaction with enzymes affecting metabolic pathways | Alters mitochondrial function and gene expression |

| Pharmaceutical Development | Potential for drug design targeting metabolic disorders | Bioactive properties linked to therapeutic agents |

| Environmental Science | Mobilization of heavy metals from contaminated soils | Effective in enhancing arsenic mobilization |

| Carbon Capture | Direct synthesis from CO2 as part of carbon capture strategies | High selectivity and atom economy achieved |

Comparison with Similar Compounds

Comparative Analysis of Oxalic Acid with Similar Compounds

Table 1: Comparison of Oxalic Acid with Other Carboxylic Acids

Key Findings:

- Oxalic acid’s dual carboxylic groups confer higher acidity and stronger binding to LDH compared to monocarboxylic acids like acetic acid .

- In enzyme assays, oxalic acid (54.12% inhibition) outperforms glycolamide (41.83%) and 3-hydroxytetrahydrofuran (22.05%) against Pk-LDH, likely due to its structural mimicry of pyruvate .

- Unlike malonic acid, which inhibits succinate dehydrogenase, oxalic acid targets LDH, critical in anaerobic glycolysis for pathogens like malaria parasites .

Table 2: Oxalic Acid vs. Other LDH Inhibitors

Comparative Analysis of 3,3-Dimethylazetidine with Similar Azetidine Derivatives

Table 3: Structural and Functional Comparison of Azetidine Analogues

Key Findings:

- 3,3-Difluoropyrrolidine hydrochloride (41.50% LDH inhibition) demonstrates that fluorination enhances inhibitory activity, suggesting electronegative substituents improve target engagement .

- Limited data exist for 3,3-dimethylazetidine in enzymatic assays, highlighting a gap in research compared to fluorinated derivatives.

Preparation Methods

Preparation of Oxalic Acid

2.1 Industrial and Laboratory Methods

Oxalic acid is commonly prepared via hydrolysis of dialkyl oxalates, particularly dimethyl oxalate, which itself is synthesized through various routes.

Hydrolysis of Dimethyl Oxalate:

The process involves reacting dimethyl oxalate with water in a hydrolysis reactor under controlled conditions to yield oxalic acid and methanol. The methanol is separated and recycled, while oxalic acid crystallizes as a dihydrate and is separated by filtration.

Step Description Hydrolysis Reactor Dimethyl oxalate + water → oxalic acid + methanol Evaporation Methanol separated by evaporation Crystallization Oxalic acid dihydrate crystallizes and is filtered Recycling Mother liquor recycled back to hydrolysis step This method is efficient and widely used in industrial settings.

2.2 Synthesis of Dimethyl Oxalate (Precursor)

Dimethyl oxalate, a key intermediate, is prepared mainly by two methods:

Esterification of Oxalic Acid with Methanol: Using sulfuric acid as a catalyst, oxalic acid is esterified to form dimethyl oxalate.

Oxidative Carbonylation of Methanol:

This route is catalyzed by palladium complexes and involves the reaction of methanol, carbon monoxide, and oxygen to form dimethyl oxalate. The process is attractive due to its use of simple C1 precursors (methanol and CO) and high selectivity.

Key Reaction Conditions and Catalysts:

Parameter Details Catalyst Pd(II) complexes (e.g., 1% Pd/α-Al2O3) Temperature 80–120 °C Pressure Atmospheric to 70 atm (depending on system) Oxidant Oxygen or 1,4-benzoquinone (in some systems) Solvent Methanol The reaction proceeds via methyl nitrite intermediates, with water removal critical to prevent hydrolysis of the product.

2.3 Additional Notes on Oxalic Acid Production

- The hydrolysis process yields oxalic acid dihydrate crystals, which are separated from the mother liquor and recycled solutions.

- Methanol formed during hydrolysis is efficiently recovered and reused in the esterification or oxidative carbonylation steps, enhancing process sustainability.

- The entire production system can be integrated for coproduction of oxalic acid and dialkyl oxalates, improving economic viability.

Summary Tables of Preparation Methods

| Compound | Preparation Method | Key Reagents/Catalysts | Conditions/Notes |

|---|---|---|---|

| 3,3-Dimethylazetidine | Iodine-mediated intramolecular cyclization | γ-Prenylated amines, Iodine | High diastereoselectivity; scalable for industry |

| Oxalic Acid | Hydrolysis of dimethyl oxalate | Dimethyl oxalate, water | Hydrolysis reactor → evaporation → crystallization |

| Dimethyl Oxalate | Esterification of oxalic acid with methanol | Oxalic acid, methanol, H2SO4 | Acid catalysis; traditional method |

| Dimethyl Oxalate | Oxidative carbonylation of methanol | Methanol, CO, O2, Pd catalyst | 80–120 °C, atmospheric/70 atm, Pd catalysts |

Research Findings and Practical Considerations

- The iodine-mediated cyclization for 3,3-dimethylazetidine synthesis has been demonstrated to be highly selective and efficient, providing a useful synthetic handle for bioactive molecule development.

- Oxalic acid production via dimethyl oxalate hydrolysis is a mature industrial process, with continuous improvements focusing on catalyst efficiency, energy savings, and solvent recycling.

- The oxidative carbonylation route for dimethyl oxalate synthesis is gaining industrial interest due to its atom economy and use of abundant C1 feedstocks, with palladium catalysts playing a central role.

- Integration of oxalic acid and dialkyl oxalate production steps enhances overall process efficiency and reduces waste.

Q & A

Q. What are the established methods for synthesizing oxalic acid from organic waste, and how are these methods validated?

Oxalic acid can be synthesized from cellulose-rich waste (e.g., durian peel, HVS paper) via nitric acid oxidation. Key steps include pre-treatment (e.g., ink removal, alkali melting), hydrolysis at controlled temperatures (65–80°C), and crystallization. Validation involves FTIR spectroscopy to confirm structural alignment (e.g., C=O stretching peaks at ~1700 cm⁻¹) and melting point analysis (100–102°C). Yield optimization requires adjusting reaction time and temperature, with quantitative analysis via permanganometric titration .

Q. Which analytical techniques are recommended for characterizing oxalic acid purity and structure?

- FTIR spectroscopy : Identifies functional groups (e.g., carboxylate peaks at 1260–1300 cm⁻¹ and 1700 cm⁻¹).

- Melting point analysis : Deviations >2°C indicate impurities, necessitating recrystallization.

- Titration methods : Permanganometric titration quantifies oxalate ions via redox reactions, while acid-base titration determines acid strength .

Q. How is oxalic acid quantified in biological matrices such as plasma and urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity (detection limit ~0.1 µM). To prevent in vitro oxalogenesis from ascorbic acid:

- Acidify samples (pH <3) to inhibit alkaline-dependent degradation.

- Add preservatives (e.g., sodium fluoride) to block enzymatic oxidation.

- Validate methods using spike-recovery tests (85–115% recovery acceptable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in dissolution kinetics when oxalic acid is used in mixed acid systems?

Discrepancies in the Kabai model for hematite dissolution (e.g., variable solid-specific constants) arise from phase changes (e.g., iron oxalate formation in pure oxalic acid vs. magnetite in sulfuric acid). Mitigation strategies:

- Conduct in-situ XRD/SEM to monitor solid-phase transformations.

- Use consistent acid concentrations (0.5–1.0 M) and temperatures (25–50°C).

- Apply mixed acid ratios (e.g., H₂SO₄:H₂C₂O₄ = 3:1) to balance proton attack and ligand-assisted dissolution .

Q. What experimental designs optimize oxalic acid vaporization for Varroa mite control while minimizing honey bee toxicity?

Efficacy depends on dosage (2–4 g/hive), exposure duration (5–10 min), and colony strength. Key considerations:

- Brood interruption : Apply during broodless periods to target phoretic mites.

- Dose-response trials : Test 1–5 applications at 3–7-day intervals.

- Toxicity monitoring : Assess bee mortality and brood viability post-treatment. Higher doses (≥3 g) show 95% mite reduction but require colony-specific adjustments .

Q. How can researchers differentiate between endogenous and exogenous oxalic acid in metabolic studies?

- Isotopic labeling : Administer ¹³C-labeled oxalic acid to track exogenous sources.

- Enzymatic assays : Use oxalate oxidase to quantify endogenous production.

- Dietary controls : Standardize diets to isolate dietary oxalate contributions.

- Genetic correlation : Link findings to mutations (e.g., AGXT) in hyperoxaluria studies .

Safety and Handling of 3,3-Dimethylazetidine

Q. What safety protocols are critical when handling 3,3-dimethylazetidine in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.